A Versatile Bifunctional Building Block in Modern Organic Synthesis and Drug Discovery
A Versatile Bifunctional Building Block in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid
Introduction
2-Fluoro-4-formylphenylboronic acid, identified by the CAS number 871126-22-6 , is a specialized organoboron compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a boronic acid, a fluorine atom, and a formyl group on a phenyl ring, makes it a highly versatile bifunctional building block. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of 2-Fluoro-4-formylphenylboronic acid are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value |
| CAS Number | 871126-22-6 |
| Molecular Formula | C₇H₆BFO₃ |
| Molecular Weight | 167.93 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 161-178 °C |
| Purity | ≥95.0% |
Synthesis of 2-Fluoro-4-formylphenylboronic acid
The synthesis of substituted formylphenylboronic acids typically involves a multi-step process that starts from a corresponding halo-benzaldehyde. A general and effective method is the lithiation of a protected bromo-benzaldehyde followed by reaction with a trialkyl borate and subsequent deprotection.
A plausible synthetic workflow for 2-Fluoro-4-formylphenylboronic acid is outlined below:
Caption: A general synthetic workflow for 2-Fluoro-4-formylphenylboronic acid.
Detailed Synthetic Protocol (Illustrative)
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Protection of the Aldehyde: The starting material, 2-fluoro-4-bromobenzaldehyde, is first protected to prevent the highly reactive organolithium intermediate from attacking the formyl group. This is commonly achieved by converting the aldehyde to an acetal, for instance, by reacting it with trimethyl orthoformate in methanol with an acid catalyst.
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Lithium-Halogen Exchange: The resulting protected bromo-aromatic is dissolved in an anhydrous etheral solvent like THF and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise to perform a lithium-halogen exchange, generating a potent aryllithium nucleophile.
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Borylation: A trialkyl borate, such as triisopropyl borate, is added to the aryllithium solution at low temperature. The nucleophilic carbon attacks the electrophilic boron atom.
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Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality to yield 2-Fluoro-4-formylphenylboronic acid. The product can then be isolated and purified.
Core Applications in Research and Development
The true value of 2-Fluoro-4-formylphenylboronic acid lies in its bifunctionality, which allows for sequential or orthogonal chemical modifications.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for constructing biaryl and heteroaryl structures that are common motifs in many pharmaceutical agents.[5]
In this context, 2-Fluoro-4-formylphenylboronic acid serves as the organoboron partner, coupling with a variety of organic halides (Ar-X) or triflates. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final molecule, while the formyl group provides a reactive handle for further derivatization.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of 2-Fluoro-4-formylphenylboronic acid with an aryl bromide.
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Reaction Setup: In a reaction vessel, combine 2-Fluoro-4-formylphenylboronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene and water is commonly used.[6]
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Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Heating: Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
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Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
The products derived from 2-Fluoro-4-formylphenylboronic acid are valuable intermediates in drug discovery.[7]
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Scaffold Construction: It is used to construct complex biaryl scaffolds, which are prevalent in many classes of therapeutic agents.[4]
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Further Derivatization: The aldehyde functionality serves as a versatile chemical handle. It can be:
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Oxidized to a carboxylic acid.
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Reduced to an alcohol.
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Converted to an amine via reductive amination.
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Used in a variety of condensation reactions to build larger, more complex molecules.
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Combinatorial Chemistry: The robust nature of the Suzuki coupling and the reactivity of the formyl group make this reagent ideal for creating diverse chemical libraries for high-throughput screening.[3]
Other Potential Applications
While its primary use is in cross-coupling reactions, the inherent properties of the boronic acid and aldehyde groups open up other possibilities:
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Sensor Development: Boronic acids are known to reversibly bind with diols, a property exploited in the development of sensors for saccharides and other biologically relevant molecules.[4]
-
Enzyme Inhibition: The boronic acid moiety can act as a transition state analog inhibitor for certain enzymes, particularly serine proteases.
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Covalent Organic Frameworks (COFs): Formyl-functionalized building blocks can be used in the synthesis of porous crystalline polymers known as COFs through the formation of imine linkages.[8]
Handling and Storage
Safety: 2-Fluoro-4-formylphenylboronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Storage: Like many boronic acids, it is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
2-Fluoro-4-formylphenylboronic acid (CAS: 871126-22-6) is a powerful and versatile synthetic building block. Its bifunctional nature, combining the robust reactivity of a boronic acid in Suzuki-Miyaura coupling with the derivatizable formyl group, makes it an invaluable tool for medicinal chemists and organic scientists. A thorough understanding of its properties and reactivity enables the efficient synthesis of complex molecular architectures, accelerating the discovery and development of novel therapeutics and advanced materials.
References
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Amerigo Scientific. 2-Fluoro-4-formylphenylboronic acid (≥95.0%). [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
- Google Patents. Process for preparing highly pure formylphenylboronic acids.
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Wikipedia. 4-Formylphenylboronic acid. [Link]
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MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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